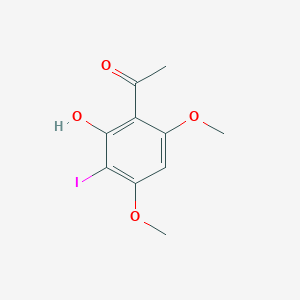
1-(2-Hydroxy-3-iodo-4,6-dimethoxyphenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Hydroxy-3-iodo-4,6-dimethoxyphenyl)ethanone is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is also known by its chemical name, iodolactone, and is widely used in the field of medicinal chemistry.
Mécanisme D'action
The mechanism of action of 1-(2-Hydroxy-3-iodo-4,6-dimethoxyphenyl)ethanone is not fully understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes and signaling pathways in the body. This inhibition leads to a reduction in inflammation, tumor growth, and microbial activity.
Biochemical and Physiological Effects:
1-(2-Hydroxy-3-iodo-4,6-dimethoxyphenyl)ethanone has been shown to have several biochemical and physiological effects. This compound has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. Prostaglandins are molecules that play a role in inflammation and pain. By inhibiting the activity of COX-2, 1-(2-Hydroxy-3-iodo-4,6-dimethoxyphenyl)ethanone reduces inflammation and pain.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(2-Hydroxy-3-iodo-4,6-dimethoxyphenyl)ethanone in lab experiments include its potent anti-inflammatory, anti-tumor, and anti-microbial properties. This compound is also relatively easy to synthesize and is readily available. However, the limitations of using this compound include its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the study of 1-(2-Hydroxy-3-iodo-4,6-dimethoxyphenyl)ethanone. One area of research is the development of new drugs based on this compound for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another area of research is the study of the mechanism of action of this compound and its potential interactions with other molecules in the body. Finally, further research is needed to fully understand the potential toxicity and side effects of this compound.
Méthodes De Synthèse
The synthesis of 1-(2-Hydroxy-3-iodo-4,6-dimethoxyphenyl)ethanone is a complex process that involves several steps. The most commonly used method for synthesizing this compound is the reaction between 3,4,6-trimethoxybenzaldehyde and iodine in the presence of a base. This reaction results in the formation of 1-(2-Hydroxy-3-iodo-4,6-dimethoxyphenyl)ethanone as a yellow crystalline solid.
Applications De Recherche Scientifique
1-(2-Hydroxy-3-iodo-4,6-dimethoxyphenyl)ethanone has been extensively studied for its potential applications in scientific research. This compound has been shown to have anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
Nom du produit |
1-(2-Hydroxy-3-iodo-4,6-dimethoxyphenyl)ethanone |
|---|---|
Formule moléculaire |
C10H11IO4 |
Poids moléculaire |
322.1 g/mol |
Nom IUPAC |
1-(2-hydroxy-3-iodo-4,6-dimethoxyphenyl)ethanone |
InChI |
InChI=1S/C10H11IO4/c1-5(12)8-6(14-2)4-7(15-3)9(11)10(8)13/h4,13H,1-3H3 |
Clé InChI |
KYCCCHDGSOOVLE-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C(C(=C(C=C1OC)OC)I)O |
SMILES canonique |
CC(=O)C1=C(C(=C(C=C1OC)OC)I)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B303204.png)
![2-(2-methoxyphenoxy)-N-[3-({[(2-methoxyphenoxy)acetyl]amino}methyl)benzyl]acetamide](/img/structure/B303207.png)
![N-{3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(4-methoxyphenyl)acetamide](/img/structure/B303211.png)
![5-{[(4-Chlorophenyl)sulfonyl]amino}benzene-1,3-dicarboxylic acid](/img/structure/B303214.png)
![3-{[4-(2-Furoylamino)anilino]carbonyl}phenyl acetate](/img/structure/B303215.png)
![2-(4-methoxyphenyl)-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide](/img/structure/B303216.png)

![5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-[4-(trifluoromethyl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B303224.png)

![2-(3-bromophenyl)-6-{[2-(3-bromophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl]methyl}-4H-3,1-benzoxazin-4-one](/img/structure/B303227.png)

![2-(5-Methyl-isoxazol-3-yl)-5-(4-oxo-4H-benzo[d][1,3]oxazin-2-yl)-isoindole-1,3-dione](/img/structure/B303231.png)

